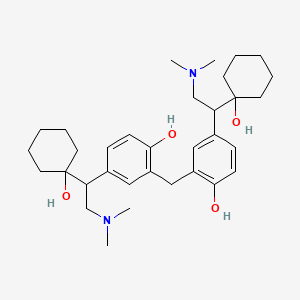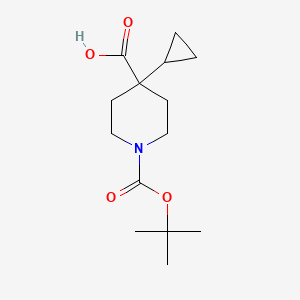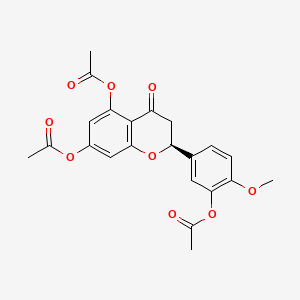
3-Aminobenzotrifluoride-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminobenzotrifluoride-D4: is a deuterated derivative of 3-Aminobenzotrifluoride, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct spectroscopic characteristics. The molecular formula for this compound is C7H2D4F3N, and it has a molecular weight of 165.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminobenzotrifluoride-D4 typically involves the deuteration of 3-Aminobenzotrifluoride. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic deuteration processes. These processes are designed to ensure high yields and purity of the deuterated product. The use of specialized catalysts and reactors is common to optimize the reaction conditions and achieve efficient deuteration .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminobenzotrifluoride-D4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitro- or nitroso-3-aminobenzotrifluoride-D4.
Reduction: Reduced derivatives of the trifluoromethyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3-Aminobenzotrifluoride-D4 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals. It is also employed in the synthesis of other deuterated compounds.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions involving deuterated substrates. Its stability and unique isotopic properties make it valuable in tracing experiments.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. Its deuterated nature allows for detailed analysis of drug interactions and metabolic pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-Aminobenzotrifluoride-D4 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules. In biological systems, the compound can act as a tracer, allowing researchers to study metabolic pathways and enzyme interactions in detail. The deuterium atoms also contribute to the compound’s stability, making it less prone to metabolic degradation .
Comparaison Avec Des Composés Similaires
3-Aminobenzotrifluoride: The non-deuterated version of the compound.
4-Aminobenzotrifluoride: A positional isomer with the amino group at the para position.
2-Aminobenzotrifluoride: A positional isomer with the amino group at the ortho position.
3,5-Bis(trifluoromethyl)aniline: A compound with two trifluoromethyl groups at the meta positions.
Uniqueness: 3-Aminobenzotrifluoride-D4 is unique due to its deuterated nature, which imparts enhanced stability and distinct spectroscopic properties. These characteristics make it particularly valuable in research applications where precise measurements and stability are crucial .
Propriétés
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUDTWATMPPKEL-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(F)(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)
![2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy](/img/structure/B585234.png)


![15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B585239.png)
![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)




![2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide](/img/structure/B585254.png)

